Dichloropteridine-2,4-diamine
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Overview
Description
Dichloropteridine-2,4-diamine is a chemical compound with the molecular formula C6H4Cl2N4 It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloropteridine-2,4-diamine typically involves the chlorination of pteridine derivatives. One common method is the chlorination of 2,4-diaminopteridine using phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is usually carried out under reflux conditions, followed by quenching with an alcohol to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and recycling of reagents such as phosphorus oxychloride are crucial for cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Dichloropteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while substitution reactions can produce various functionalized pteridine derivatives .
Scientific Research Applications
Dichloropteridine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific enzymes or pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Dichloropteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, its fluorescent properties make it useful as a probe in studying molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Similar in structure but differs in the nitrogen arrangement within the ring.
2,6-Dichloropyridine: Another chlorinated heterocycle with different chemical properties and applications.
Uniqueness
Dichloropteridine-2,4-diamine is unique due to its specific arrangement of chlorine and amine groups on the pteridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H4Cl2N6 |
---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
6,7-dichloropteridine-2,4-diamine |
InChI |
InChI=1S/C6H4Cl2N6/c7-2-3(8)12-5-1(11-2)4(9)13-6(10)14-5/h(H4,9,10,12,13,14) |
InChI Key |
XJKQKPQISMARET-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(N=C1N=C(C(=N2)Cl)Cl)N)N |
Origin of Product |
United States |
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